Quantified Reduction in Renal Function Decline vs Placebo in Phase II/III Trial
In a 24-month multicenter, randomized, double-blind, placebo-controlled trial in 183 patients with AA amyloidosis and kidney involvement, eprodisate disodium significantly slowed the rate of decline in creatinine clearance. The mean annual decline was 10.9 ml/min/1.73 m² in the eprodisate group versus 15.6 ml/min/1.73 m² in the placebo group (P=0.02) [1]. The hazard ratio for worsening disease (defined as doubling of serum creatinine, 50% reduction in creatinine clearance, end-stage renal disease, or death) was 0.58 (95% CI, 0.37 to 0.93; P=0.02) favoring eprodisate [1].
| Evidence Dimension | Decline in creatinine clearance (ml/min/1.73 m²/year) |
|---|---|
| Target Compound Data | 10.9 |
| Comparator Or Baseline | 15.6 (Placebo) |
| Quantified Difference | 4.7 ml/min/1.73 m²/year slower decline (30% relative reduction) |
| Conditions | 24-month Phase II/III trial in AA amyloidosis patients with renal involvement |
Why This Matters
This is the only head-to-head clinical evidence demonstrating a significant reduction in renal function deterioration compared to standard of care (placebo) for AA amyloidosis.
- [1] Dember LM, Hawkins PN, Hazenberg BP, et al. Eprodisate for the treatment of renal disease in AA amyloidosis. N Engl J Med. 2007;356(23):2349-2360. doi:10.1056/NEJMoa065644. View Source
